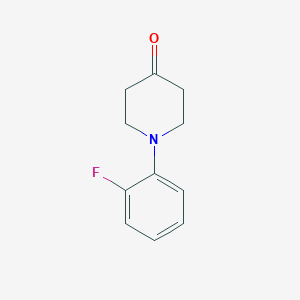

1-(2-Fluorophenyl)piperidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c12-10-3-1-2-4-11(10)13-7-5-9(14)6-8-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTRVLMTMGCKIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455786 | |

| Record name | 1-(2-fluorophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115012-46-9 | |

| Record name | 1-(2-fluorophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Fluorophenyl)piperidin-4-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and potential biological significance of 1-(2-Fluorophenyl)piperidin-4-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a substituted piperidinone derivative. The incorporation of a fluorine atom on the phenyl ring can significantly influence its physicochemical and pharmacological properties, including metabolic stability, binding affinity to biological targets, and lipophilicity.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂FNO | MOLBASE |

| Molecular Weight | 193.22 g/mol | MOLBASE |

| CAS Number | 115012-46-9 | MOLBASE |

| Appearance | Predicted: Solid | General knowledge |

| Density | 1.19 g/cm³ | [3] |

| Boiling Point | 309.18 °C at 760 mmHg | [3] |

| Flash Point | 140.79 °C | [3] |

| Refractive Index | 1.543 | [3] |

| LogP | 2.06 | [3] |

| Solubility | Predicted: Soluble in organic solvents like ethanol, DMSO, and chloroform; sparingly soluble in water. | General knowledge |

Spectral Data (Predicted)

Due to the limited availability of experimental spectra in the public domain, the following spectral data have been predicted using widely accepted cheminformatics tools and algorithms. These predictions serve as a reference for the characterization of this compound.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.15 - 7.00 | m | 4H | Ar-H |

| 3.45 | t | 4H | -N-CH₂- (axial & equatorial) |

| 2.65 | t | 4H | -CO-CH₂- (axial & equatorial) |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 208.5 | C=O |

| 156.0 (d, J ≈ 245 Hz) | C-F |

| 139.0 | Ar-C |

| 124.5 (d, J ≈ 3 Hz) | Ar-C |

| 124.0 (d, J ≈ 8 Hz) | Ar-C |

| 122.0 (d, J ≈ 4 Hz) | Ar-C |

| 116.0 (d, J ≈ 21 Hz) | Ar-C |

| 51.0 | -N-CH₂- |

| 41.0 | -CO-CH₂- |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~2950 - 2850 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ketone) |

| ~1600, ~1490 | C=C stretch (aromatic) |

| ~1230 | C-F stretch (aromatic) |

| ~1280 | C-N stretch (aromatic amine) |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 193 | [M]⁺ |

| 165 | [M - CO]⁺ |

| 136 | [M - C₃H₅NO]⁺ |

| 95 | [C₆H₄F]⁺ |

Experimental Protocols

The following are plausible experimental protocols for the synthesis and purification of this compound based on established synthetic methodologies for N-aryl piperidones.[4]

Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[5][6][7]

Reaction Scheme:

1-bromo-2-fluorobenzene + 4-piperidone → this compound

Materials:

-

1-bromo-2-fluorobenzene

-

4-piperidone hydrochloride

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under a nitrogen atmosphere, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (2.2 equivalents).

-

Add 4-piperidone hydrochloride (1.2 equivalents) and 1-bromo-2-fluorobenzene (1.0 equivalent).

-

Add anhydrous toluene to the flask.

-

Degas the mixture by bubbling nitrogen through the solvent for 15 minutes.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Buchwald-Hartwig Synthesis Workflow

Synthesis via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is another viable route, particularly given the activating effect of the ortho-fluorine substituent.[8][9]

Reaction Scheme:

1,2-difluorobenzene + 4-piperidone → this compound

Materials:

-

1,2-difluorobenzene

-

4-piperidone

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 4-piperidone (1.0 equivalent) and potassium carbonate (2.0 equivalents) in DMSO.

-

Add 1,2-difluorobenzene (1.1 equivalents) to the mixture.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Collect the solid by vacuum filtration and wash with water.

-

The crude product can be further purified by recrystallization.

Purification by Recrystallization

Recrystallization is a standard technique for the purification of solid organic compounds.[10]

Procedure:

-

Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) to find a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated. A mixture of ethanol and water or ethyl acetate and hexanes is often a good starting point.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified compound should form.

-

Cooling: To maximize the yield, cool the flask in an ice bath.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, the piperidin-4-one scaffold is a well-established pharmacophore present in numerous biologically active compounds with a wide range of activities, including anticancer, antiviral, and CNS effects.[3][9] The introduction of a fluorine atom can further modulate these activities.[1][2]

Derivatives of 1-(fluorophenyl)piperidine have been investigated for their activity as inhibitors of various enzymes and receptors. For instance, some fluorinated piperidine derivatives have shown potential as inhibitors of the dopamine transporter (DAT), suggesting a possible role in the treatment of CNS disorders.[11]

Based on the activities of related compounds, a hypothetical signaling pathway involving dopamine transporter inhibition is presented below.

Hypothetical Dopamine Transporter Inhibition

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in medicinal chemistry. This guide provides a summary of its chemical properties, predicted spectral data, and plausible experimental protocols for its synthesis and purification. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Piperidine [webbook.nist.gov]

- 7. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. benchchem.com [benchchem.com]

- 11. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

1-(2-Fluorophenyl)piperidin-4-one CAS number lookup

CAS Number: 115012-46-9

This technical guide provides an in-depth overview of 1-(2-Fluorophenyl)piperidin-4-one, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and insights into its biological significance.

Chemical and Physical Properties

This compound is a heterocyclic compound with a molecular formula of C₁₁H₁₂FNO.[1] It is classified as a tertiary amine, ketone, aniline, and aryl halide.[1] The quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 115012-46-9 | [1] |

| Molecular Formula | C₁₁H₁₂FNO | [1] |

| Molecular Weight | 193.22 g/mol | [1] |

| Density | 1.19 g/cm³ | |

| Boiling Point | 309.179 °C at 760 mmHg | |

| Flash Point | 140.787 °C | |

| Refractive Index | 1.543 | |

| Vapor Pressure | 0.001 mmHg at 25°C |

Synthesis and Experimental Protocols

The synthesis of N-arylpiperidin-4-ones, such as this compound, is a critical step in the development of various pharmaceuticals. Modern synthetic methods offer efficient routes to these compounds, with the Buchwald-Hartwig amination and the Ullmann condensation being two prominent examples.

General Synthetic Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[2][3] This method is favored for its high efficiency and broad substrate scope.[2]

Reaction Scheme:

Reactants: 2-Fluoro-1-iodobenzene (or other suitable aryl halide) and Piperidin-4-one. Catalyst: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, SPhos). Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄). Solvent: An anhydrous, aprotic solvent (e.g., Toluene, Dioxane).

Illustrative Experimental Protocol:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and the phosphine ligand.

-

Add the aryl halide (2-Fluoro-1-iodobenzene), piperidin-4-one, and the base.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Alternative Synthetic Approach: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the N-arylation of amines.[4][5] This method often requires higher temperatures compared to the Buchwald-Hartwig reaction.[4]

Reaction Scheme:

Reactants: 2-Fluorohalobenzene and Piperidin-4-one. Catalyst: A copper source (e.g., CuI, Cu₂O) and often a ligand (e.g., a diamine). Base: A suitable base (e.g., K₂CO₃, Cs₂CO₃). Solvent: A high-boiling polar solvent (e.g., DMF, NMP).

Illustrative Experimental Protocol:

-

Combine 2-fluorohalobenzene, piperidin-4-one, the copper catalyst, ligand, and base in a sealed reaction vessel.

-

Add the high-boiling solvent.

-

Heat the mixture to a high temperature (often >150 °C) and stir for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the organic phase, dry, and concentrate.

-

Purify the residue by column chromatography to obtain the desired product.

Biological Significance and Therapeutic Potential

Piperidin-4-one derivatives are recognized as versatile pharmacophores in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of biologically active molecules.[6] These compounds have shown potential in the development of treatments for various diseases, including cancer and neurological disorders.

Derivatives of this compound have been investigated for their potential as:

-

Anticancer Agents: Piperidine-based compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[7][8] The mechanism of action can involve the modulation of key signaling pathways such as the PI3K/Akt and STAT3 pathways, which are crucial for cancer cell survival and proliferation.[7][9]

-

Neuroleptic Agents: The piperidine scaffold is a common feature in many antipsychotic drugs.[10][11] Derivatives are often evaluated for their ability to interact with dopamine and serotonin receptors in the central nervous system.[11]

Visualizations

Synthetic Workflow for this compound via Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig Amination Workflow.

Postulated Signaling Pathway Inhibition in Cancer Cells

Caption: Postulated Anticancer Mechanism.

References

- 1. This compound | CAS 115012-46-9 [matrix-fine-chemicals.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Haloperidol - Wikipedia [en.wikipedia.org]

Synthesis of 1-(2-Fluorophenyl)piperidin-4-one from 2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(2-fluorophenyl)piperidin-4-one from 2-fluoroaniline, a key intermediate in the development of various pharmaceutically active compounds. The piperidin-4-one moiety is a prevalent scaffold in medicinal chemistry, recognized for its role in conferring favorable pharmacokinetic properties.[1][2] This document provides a comprehensive overview of a primary synthetic strategy, detailed experimental protocols, and relevant physicochemical data.

Synthetic Strategies

The construction of the N-aryl bond between 2-fluoroaniline and the piperidin-4-one core can be achieved through several modern synthetic methodologies. The most prominent and versatile of these is the Buchwald-Hartwig amination.[3][4] This palladium-catalyzed cross-coupling reaction has become a cornerstone of C-N bond formation in organic synthesis due to its broad substrate scope and functional group tolerance.[3][4]

Alternative approaches include nucleophilic aromatic substitution (SNAr), which is generally more effective with highly electron-deficient aryl halides. Another innovative method involves a pyridine ring-opening and ring-closing cascade via Zincke imine intermediates to form N-aryl piperidines.[5][6][7] Additionally, a classical approach involves the reaction of anilines with a pre-activated piperidinium salt, such as N-methyl-N-benzyl-4-oxopiperidinium iodide.[8] For the purpose of this guide, we will focus on the widely applicable Buchwald-Hartwig amination.

Physicochemical Data of this compound

A summary of the key physical and chemical properties of the target compound is presented below.

| Property | Value | Reference |

| CAS Number | 115012-46-9 | [9][10] |

| Molecular Formula | C11H12FNO | [9][11] |

| Molecular Weight | 193.22 g/mol | [9][11] |

| Boiling Point | 309.18 °C at 760 mmHg | [11] |

| Density | 1.19 g/cm³ | [11] |

| Refractive Index | 1.543 | [11] |

| Flash Point | 140.79 °C | [11] |

Experimental Protocol: Buchwald-Hartwig Amination

This section provides a detailed experimental protocol for the synthesis of this compound from 2-fluoroaniline and a suitable piperidin-4-one precursor, based on established Buchwald-Hartwig amination procedures.[3][4][12][13] The reaction involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a phosphine ligand. For this synthesis, we will consider the reaction of 1-bromo-2-fluorobenzene with piperidin-4-one ethylene ketal, followed by deprotection.

Materials:

-

1-Bromo-2-fluorobenzene

-

Piperidin-4-one ethylene ketal

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Deionized water

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

Step 1: Buchwald-Hartwig Coupling

-

To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Add anhydrous toluene to the flask.

-

Stir the mixture for 10 minutes at room temperature.

-

Add 1-bromo-2-fluorobenzene (1.0 equivalent) and piperidin-4-one ethylene ketal (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 1-(2-fluorophenyl)-4-piperidone ethylene ketal.

Step 2: Ketal Deprotection

-

Dissolve the purified 1-(2-fluorophenyl)-4-piperidone ethylene ketal in a mixture of acetone and 1M aqueous HCl.

-

Stir the mixture at room temperature for 4-6 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the final product, this compound.

-

Further purification can be achieved by recrystallization or a second column chromatography if necessary.

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Caption: Synthetic pathway for this compound.

Caption: General experimental workflow for the synthesis.

Hypothetical Signaling Pathway Involvement

N-aryl piperidines are a common motif in centrally acting pharmaceuticals. While the specific biological activity of this compound is not detailed here, compounds with this scaffold are known to interact with various G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The diagram below illustrates a simplified, hypothetical signaling cascade that such a compound might modulate.

Caption: Hypothetical GPCR signaling pathway modulation.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. research.rug.nl [research.rug.nl]

- 5. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | CAS 115012-46-9 [matrix-fine-chemicals.com]

- 10. scbt.com [scbt.com]

- 11. This compound|115012-46-9 - MOLBASE Encyclopedia [m.molbase.com]

- 12. rsc.org [rsc.org]

- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

Spectroscopic Data Analysis of 1-(2-Fluorophenyl)piperidin-4-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2-Fluorophenyl)piperidin-4-one. Due to the limited availability of specific experimental data in publicly accessible databases, this document outlines the expected spectroscopic characteristics based on the analysis of related compounds and general principles of spectroscopic interpretation. It serves as a predictive guide for researchers working with this molecule and similar chemical structures.

Predicted Spectroscopic Data

The following tables summarize the anticipated peak regions for this compound in various spectroscopic analyses. These predictions are derived from the known spectral data of analogous piperidin-4-one derivatives and aromatic compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.0 - 7.5 | m | 4H | Aromatic protons (Fluorophenyl group) |

| ~ 3.5 - 3.8 | t | 4H | -CH₂- groups adjacent to Nitrogen (Piperidinone ring) |

| ~ 2.6 - 2.9 | t | 4H | -CH₂- groups adjacent to Carbonyl (Piperidinone ring) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 208 | C=O (Carbonyl) |

| ~ 158 (d, J ≈ 245 Hz) | C-F (Fluorophenyl group) |

| ~ 115 - 140 | Aromatic Carbons (Fluorophenyl group) |

| ~ 50 | -CH₂- (adjacent to Nitrogen) |

| ~ 40 | -CH₂- (adjacent to Carbonyl) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1720 | Strong | C=O Stretch (Ketone) |

| ~ 3050 - 3100 | Medium | Aromatic C-H Stretch |

| ~ 2800 - 3000 | Medium | Aliphatic C-H Stretch |

| ~ 1600, 1490 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1230 | Strong | C-F Stretch |

| ~ 1100 - 1300 | Strong | C-N Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 193 | [M]⁺ (Molecular Ion) |

| 165 | [M - CO]⁺ |

| 136 | [M - C₃H₅NO]⁺ |

| 95 | [C₆H₄F]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These methodologies are standard practices in organic chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample using one of the following methods:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

-

Thin Film: Dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment or the pure KBr pellet/salt plate is recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as:

-

Direct Infusion: Dissolve the sample in a suitable solvent and infuse it directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a solution of the sample into a gas chromatograph for separation before introduction into the mass spectrometer. This is suitable for volatile and thermally stable compounds.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Inject a solution of the sample into a liquid chromatograph for separation before introduction into the mass spectrometer.

-

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Experimental workflow for the synthesis, purification, and spectroscopic characterization of this compound.

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(2-Fluorophenyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Fluorophenyl)piperidin-4-one is a heterocyclic ketone of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of various biologically active compounds. Understanding its three-dimensional structure and conformational dynamics is crucial for structure-activity relationship (SAR) studies and rational drug design. This technical guide provides a comprehensive overview of the molecular structure and conformational preferences of this compound, drawing upon crystallographic data from analogous structures, spectroscopic principles, and computational chemistry methodologies. While a dedicated crystal structure for the title compound is not publicly available, this guide consolidates data from closely related N-arylpiperidin-4-ones to present a robust model of its structural characteristics.

Molecular Structure

The molecular structure of this compound consists of a piperidin-4-one ring N-substituted with a 2-fluorophenyl group. The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is expected to adopt a chair conformation to minimize steric strain. The 2-fluorophenyl substituent introduces specific electronic and steric influences that modulate the conformation and reactivity of the molecule.

Predicted Molecular Geometry

In the absence of a specific crystal structure for this compound, the geometric parameters can be predicted based on X-ray crystallographic data of analogous N-aryl and substituted piperidin-4-one derivatives. The piperidine ring is anticipated to exist in a chair conformation.[1][2] The 2-fluorophenyl group attached to the nitrogen atom will likely be oriented to minimize steric hindrance with the axial protons on the piperidine ring.

Table 1: Predicted Bond Lengths and Angles for this compound

| Parameter | Predicted Value | Reference Compound Type |

| Bond Lengths (Å) | ||

| C=O | ~ 1.22 Å | Substituted Piperidin-4-ones |

| C-N (ring) | ~ 1.47 Å | N-Arylpiperidines |

| C-C (ring) | ~ 1.52 Å | Substituted Piperidines |

| C-F | ~ 1.35 Å | Fluorophenyl derivatives |

| C-N (aryl) | ~ 1.40 Å | N-Arylpiperidines |

| Bond Angles (°) | ||

| C-N-C (ring) | ~ 112° | Substituted Piperidines |

| C-C-C (ring) | ~ 111° | Substituted Piperidines |

| O=C-C | ~ 120° | Ketones |

| C-N-C (aryl) | ~ 120° | N-Arylpiperidines |

Note: These values are estimations based on related crystal structures and may vary in the actual molecule.

Conformational Analysis

The conformational landscape of this compound is dominated by the chair conformation of the piperidine ring. However, the orientation of the N-(2-fluorophenyl) group and the possibility of ring inversion are key conformational considerations.

Piperidine Ring Conformation

Substituted piperidin-4-ones predominantly adopt a chair conformation to alleviate torsional and steric strain.[3] The presence of the sp2-hybridized carbonyl carbon can lead to a slight flattening of the ring in that region. Alternative conformations such as boat or twist-boat are generally higher in energy but can be populated in specific derivatives, particularly with bulky N-substituents that introduce severe 1,3-diaxial interactions in the chair form.[3] For an N-aryl substituent, a chair conformation is generally favored.[4]

Orientation of the N-(2-Fluorophenyl) Group

The rotational barrier around the N-C(aryl) bond determines the orientation of the 2-fluorophenyl group relative to the piperidine ring. The fluorine atom at the ortho position introduces both steric and electronic effects. Steric repulsion between the fluorine atom and the axial protons at C2 and C6 of the piperidine ring will influence the preferred dihedral angle. Electronic interactions, such as dipole-dipole interactions between the C-F bond and the piperidine ring, may also play a role.

Experimental Protocols

Synthesis

A general method for the synthesis of N-aryl piperidin-4-ones involves the condensation of an appropriate amine with a ketone and an aldehyde in a Mannich-type reaction, or the nucleophilic substitution of a suitable piperidin-4-one precursor with an activated aryl fluoride.[5][6][7] A plausible synthetic route for this compound is the reaction of piperidin-4-one with 1-fluoro-2-nitrobenzene followed by reduction, or more directly via a Buchwald-Hartwig or Ullmann condensation with 1-bromo-2-fluorobenzene.

Example Protocol (Conceptual): Synthesis via Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk flask, add piperidin-4-one (1.0 eq.), 1-bromo-2-fluorobenzene (1.1 eq.), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOtBu, 1.5 eq.).

-

Solvent Addition: Add anhydrous toluene via syringe under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction: Stir the mixture at a specified temperature (e.g., 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and piperidine ring protons. The protons on the piperidine ring adjacent to the nitrogen (C2 and C6) would appear as multiplets, as would the protons adjacent to the carbonyl group (C3 and C5). The aromatic protons of the 2-fluorophenyl group would exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

-

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon around 200-210 ppm. Signals for the aromatic carbons would appear in the 110-160 ppm region, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant. The piperidine ring carbons would resonate in the aliphatic region.

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1710-1730 cm⁻¹. C-H stretching vibrations for the aliphatic and aromatic protons would be observed around 2800-3100 cm⁻¹. The C-F stretch would likely appear in the 1200-1300 cm⁻¹ region.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic protons | 6.9 - 7.5 ppm |

| Piperidine protons (α to N) | 3.0 - 3.5 ppm | |

| Piperidine protons (α to C=O) | 2.5 - 2.9 ppm | |

| ¹³C NMR | C=O | 205 - 210 ppm |

| C-F | ~160 ppm (d, ¹JCF ≈ 245 Hz) | |

| Piperidine carbons | 40 - 55 ppm | |

| IR | C=O stretch | 1715 - 1725 cm⁻¹ |

| C-F stretch | 1250 - 1300 cm⁻¹ |

Computational Modeling

To further elucidate the conformational preferences and electronic properties of this compound, computational modeling using density functional theory (DFT) is a powerful tool.

Proposed Computational Workflow:

-

Conformational Search: Perform a systematic conformational search to identify low-energy conformers of the molecule. This would involve rotating the N-aryl bond and exploring different ring conformations.

-

Geometry Optimization: Optimize the geometry of the identified low-energy conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data (e.g., Gibbs free energy) to determine the relative populations of the conformers.

-

Spectroscopic Prediction: Predict NMR chemical shifts and IR vibrational frequencies for the most stable conformer and compare them with experimental data for validation.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformational analysis of this compound. While a dedicated experimental crystal structure is not available, a robust model of its geometry and conformational behavior has been constructed based on data from analogous compounds and established principles of stereochemistry. The piperidine ring is predicted to adopt a stable chair conformation. The provided conceptual experimental protocols and predicted spectroscopic data serve as a valuable resource for researchers working on the synthesis and characterization of this and related compounds. Furthermore, the outlined computational workflow provides a clear path for in-silico studies to further refine our understanding of this important molecular scaffold. This comprehensive information is intended to aid in the rational design and development of novel therapeutic agents based on the this compound core.

References

- 1. Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. ias.ac.in [ias.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 1-(2-Fluorophenyl)piperidin-4-one in Organic Solvents: A Technical Guide

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Fluorophenyl)piperidin-4-one, a key intermediate in the synthesis of various pharmaceutical compounds. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a substituted piperidone derivative. Its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. Understanding the solubility behavior of this compound is essential for optimizing reaction conditions, developing effective purification strategies, and preparing solutions for in vitro and in vivo studies. This guide outlines the expected solubility of this compound in a range of common organic solvents and provides a general experimental protocol for its determination.

Predicted Solubility Data

While specific experimental data for the solubility of this compound is not extensively available in the public domain, the expected solubility can be inferred based on its chemical structure and the general principles of solubility. The presence of a polar ketone group and a tertiary amine, combined with a nonpolar fluorophenyl group, suggests that its solubility will be highly dependent on the polarity of the solvent.

A summary of the predicted solubility of this compound in various organic solvents is presented in Table 1. This data is illustrative and should be confirmed by experimental measurement.

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility | Rationale |

| Polar Protic Solvents | |||

| Methanol | 32.7 | High | Capable of hydrogen bonding with the ketone oxygen and the nitrogen atom. |

| Ethanol | 24.5 | High | Similar to methanol, it can act as a hydrogen bond donor and acceptor. |

| Water | 80.1 | Low | The nonpolar fluorophenyl group is expected to limit solubility despite the presence of polar functional groups. |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | 46.7 | Very High | Highly polar aprotic solvent capable of strong dipole-dipole interactions. |

| Dimethylformamide (DMF) | 36.7 | Very High | Another highly polar aprotic solvent that can effectively solvate the molecule. |

| Acetonitrile | 37.5 | Moderate | Less polar than DMSO and DMF, but still capable of significant dipole-dipole interactions. |

| Acetone | 20.7 | Moderate to High | The ketone group in acetone can interact favorably with the piperidone ring. |

| Nonpolar Solvents | |||

| Dichloromethane (DCM) | 9.1 | Moderate | The polarity is sufficient to dissolve the compound, and it is a common solvent for organic reactions. |

| Toluene | 2.4 | Low to Moderate | The aromatic nature of toluene can interact with the fluorophenyl ring, but the overall polarity is low. |

| Hexane | 1.9 | Very Low | As a nonpolar alkane, it is unlikely to effectively solvate the polar functional groups of the molecule. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

3.2. Experimental Workflow

The general workflow for determining the solubility is illustrated in the following diagram.

Caption: Experimental workflow for solubility determination.

3.3. Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is necessary to ensure that a saturated solution is formed.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached between the solid and the solution. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To further separate the solid and liquid phases, centrifuge the vials at a high speed for a set duration (e.g., 10 minutes at 10,000 rpm).

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted solution by a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the sample.

-

-

Calculation:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

The solubility is expressed as the concentration of the saturated solution, typically in units of mg/mL or mol/L.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.

-

Solvent Polarity: As indicated in Table 1, the polarity of the solvent plays a crucial role. "Like dissolves like" is a guiding principle; polar compounds tend to be more soluble in polar solvents, and nonpolar compounds in nonpolar solvents.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the solubility measurements.

-

pH (for aqueous solutions): In aqueous solutions, the pH will significantly affect the solubility of ionizable compounds. This compound has a basic nitrogen atom that can be protonated at low pH, which would increase its aqueous solubility.

The logical relationship between these factors and solubility is depicted in the following diagram.

Caption: Factors influencing solubility.

Conclusion

The solubility of this compound is a fundamental physicochemical property that is critical for its application in research and development. This guide provides a predictive overview of its solubility in common organic solvents and a detailed, generalized protocol for its experimental determination. Researchers are encouraged to perform their own solubility studies to obtain precise data for their specific experimental conditions.

1-(2-Fluorophenyl)piperidin-4-one: A Versatile Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. Central to this endeavor is the utilization of versatile chemical intermediates that serve as foundational scaffolds for a diverse array of biologically active molecules. Among these, 1-(2-Fluorophenyl)piperidin-4-one has emerged as a key building block, particularly in the development of drugs targeting the central nervous system (CNS). Its unique structural features, including the piperidin-4-one core and the ortho-fluorinated phenyl ring, provide a template for the synthesis of potent and selective ligands for various G-protein coupled receptors (GPCRs), most notably dopamine D2 and serotonin 5-HT2A receptors, which are critical targets in the treatment of psychosis and other neurological disorders. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a versatile intermediate in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 115012-46-9 | [1] |

| Molecular Formula | C₁₁H₁₂FNO | [1] |

| Molecular Weight | 193.22 g/mol | [1] |

| Appearance | Solid | [2] |

| LogP | 2.21 | [2] |

| Density | 1.19 g/cm³ | [3] |

| Boiling Point | 309.18 °C at 760 mmHg | [3] |

| Flash Point | 140.79 °C | [3] |

| Refractive Index | 1.543 | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The most common methods involve the N-arylation of piperidin-4-one, leveraging reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

A prevalent method for the synthesis of 1-arylpiperidines is the nucleophilic aromatic substitution reaction. In a typical procedure, an activated aryl halide, such as 1-fluoro-2-nitrobenzene, is reacted with piperidin-4-one. The electron-withdrawing nitro group facilitates the nucleophilic attack by the secondary amine of the piperidinone. The resulting nitro-intermediate is then reduced to the corresponding aniline, which can be further modified if necessary.

Experimental Protocol: Synthesis of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one

A detailed experimental protocol for a similar SNAr reaction is described for the synthesis of 1-(4-nitrophenyl)piperidine, which can be adapted for the synthesis of the fluorinated analogue.

To a solution of 4-fluoronitrobenzene (323 mg, 2.3 mmol) in DMSO (5 mL), potassium carbonate (475 mg, 3.5 mmol) and piperidine (460 μL, 4.6 mmol) are added. The reaction mixture is stirred at 90 °C for 9 hours. After completion, water is added, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous NaCl and dried over anhydrous Na₂CO₃. The solvent is evaporated under reduced pressure to yield the product.[4]

Note: This protocol serves as a template. For the synthesis of this compound, 1,2-difluorobenzene or 2-fluoronitrobenzene would be used as the starting material, and piperidin-4-one hydrochloride with a suitable base would be employed.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a powerful tool for the formation of C-N bonds and is applicable to the synthesis of this compound. This palladium-catalyzed cross-coupling reaction allows for the direct arylation of piperidin-4-one with a 2-fluoro-substituted aryl halide.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A general procedure for the microwave-assisted Buchwald-Hartwig double amination provides a framework for this synthesis.

An aryl bromide (1.0 equiv), a secondary amine (2.2 equiv), Pd₂(dba)₃ (5 mol%), a suitable phosphine ligand like XPhos (7 mol%), and a base such as NaOtBu (2.2 equiv) are placed in a reaction flask. Anhydrous toluene is added, and the mixture is heated. Reaction progress can be monitored by TLC or LC-MS. Upon completion, the reaction is worked up by dilution with an organic solvent, filtration, and purification.

Note: For the synthesis of this compound, 1-bromo-2-fluorobenzene and piperidin-4-one would be used as the coupling partners.

Key Reactions of this compound

The versatility of this compound as a chemical intermediate stems from the reactivity of its ketone and piperidine nitrogen functionalities.

Reductive Amination

The ketone moiety of this compound is a prime site for modification, most notably through reductive amination. This reaction allows for the introduction of a wide variety of substituents at the 4-position of the piperidine ring, leading to a diverse library of compounds for structure-activity relationship (SAR) studies.

Experimental Protocol: Reductive Amination of a Piperidin-4-one Derivative

The following is a general procedure for the reductive amination of an N-substituted 4-piperidone.

To a solution of the 1-substituted-4-piperidone (3.0 mmol) and an appropriate amine (4.5 mmol) in a suitable solvent, a reducing agent such as sodium triacetoxyborohydride (6.0 mmol) is added. The reaction is stirred until completion. The product is then isolated and purified.

Note: This general protocol can be applied to this compound with various primary or secondary amines to generate a library of 4-amino-piperidine derivatives.

Logical Flow of a Reductive Amination Experiment

Application in the Synthesis of CNS-Active Agents

The this compound scaffold is a common feature in a number of CNS-active compounds, particularly atypical antipsychotics. These drugs typically exhibit antagonist activity at both dopamine D2 and serotonin 5-HT2A receptors, a pharmacological profile believed to be responsible for their efficacy against both positive and negative symptoms of schizophrenia with a reduced incidence of extrapyramidal side effects.

Synthesis of a Butyrophenone Analog with Atypical Antipsychotic Potential

While a direct synthesis of a marketed drug from this compound is not readily found in the public domain, the synthesis of structurally related compounds with potent biological activity highlights its importance. For instance, a diazepane analog of haloperidol, 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one , has been identified as a potential atypical antipsychotic agent. This compound demonstrates the utility of the butyrophenone moiety, which can be introduced via alkylation of a piperidine or a related heterocycle.

Synthetic Strategy Outline

Signaling Pathways of Drug Targets

Atypical antipsychotics derived from piperidine scaffolds primarily exert their therapeutic effects by modulating the signaling of dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Signaling Pathway (Gαi-coupled)

The dopamine D2 receptor is a Gαi-coupled receptor. Its activation by dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). Antagonists of the D2 receptor block this signaling cascade, leading to a disinhibition of adenylyl cyclase and a subsequent increase in neuronal activity in certain brain regions, which is thought to contribute to their antipsychotic effects.

Serotonin 5-HT2A Receptor Signaling Pathway (Gαq-coupled)

The serotonin 5-HT2A receptor is a Gαq-coupled receptor. Its activation by serotonin stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Antagonism of the 5-HT2A receptor by atypical antipsychotics blocks this signaling cascade, which is believed to contribute to their efficacy against negative symptoms and their lower propensity to cause extrapyramidal side effects.

Conclusion

This compound stands as a testament to the power of well-designed chemical intermediates in driving innovation in drug discovery. Its synthetic accessibility and the versatile reactivity of its functional groups make it an invaluable scaffold for the creation of novel CNS-active agents. The ability to readily modify the piperidine core allows for the fine-tuning of pharmacological properties, leading to the development of drug candidates with improved efficacy and safety profiles. As our understanding of the complex neurobiology of CNS disorders continues to evolve, the importance of versatile intermediates like this compound in the medicinal chemist's toolbox will undoubtedly continue to grow.

References

- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]

- 3. DSpace [open.bu.edu]

- 4. researchgate.net [researchgate.net]

The Ascendant Therapeutic Potential of Fluorinated Piperidin-4-ones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a paradigm shift in modern medicinal chemistry. This in-depth technical guide explores the burgeoning field of fluorinated piperidin-4-ones, a class of compounds demonstrating significant promise across a spectrum of therapeutic areas. The unique physicochemical properties conferred by fluorine, including enhanced metabolic stability, increased binding affinity, and improved membrane permeability, have positioned these molecules as compelling candidates for novel drug development. This document provides a comprehensive overview of their anticancer, anti-inflammatory, antimicrobial, and potential neuroprotective activities, supported by quantitative data, detailed experimental methodologies, and mechanistic pathway visualizations.

Anticancer Activity: Targeting Pro-Survival Pathways

Fluorinated piperidin-4-ones have emerged as potent cytotoxic agents against various cancer cell lines. Their mechanisms of action often involve the disruption of key cellular processes essential for tumor growth and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative fluorinated piperidin-4-one derivatives against several human cancer cell lines.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |

| 2d | Molt-4 (Leukemia) | MTT | N/A (Significant Cytotoxicity) | 5-Fluorouracil | N/A |

| 3d | Molt-4 (Leukemia) | MTT | N/A (Significant Cytotoxicity) | 5-Fluorouracil | N/A |

| 2, 2a, 2d, 3d | Human Leukemia Cell Lines | SRB | N/A (Equipotent Cytotoxicity) | Doxorubicin | N/A |

| EF24 | MDA-MB231 (Breast) | N/A | > Curcumin | Curcumin | N/A |

| EF24 | PC3 (Pancreatic) | N/A | > Curcumin | Curcumin | N/A |

N/A: Specific quantitative data not available in the provided search results, but described as "significant" or "equipotent."

Experimental Protocols

1.2.1. MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the fluorinated piperidin-4-one compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

1.2.2. Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay used to determine cytotoxicity.

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

-

Cell Fixation: After the incubation period, cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with the SRB dye.

-

Washing: Unbound dye is washed away.

-

Solubilization and Measurement: The protein-bound dye is solubilized, and the absorbance is measured to determine cell density.

Signaling Pathways in Anticancer Activity

Fluorinated piperidin-4-ones have been shown to modulate critical signaling pathways involved in cancer progression, such as the NF-κB and HIF-1α pathways.

The Synthesis of N-Aryl Piperidin-4-ones: A Historical and Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-aryl piperidin-4-one scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, particularly those targeting the central nervous system.[1][2] Its prevalence is a testament to the synthetic accessibility of this heterocyclic ketone and the rich pharmacological activity of its derivatives. This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic methodologies for N-aryl piperidin-4-ones, complete with detailed experimental protocols, quantitative data for comparative analysis, and graphical representations of key reaction pathways and workflows.

Historical Perspective: From Classic Condensations to Modern Cross-Couplings

The journey to synthesize piperidin-4-ones began with classical multicomponent reactions. One of the earliest and most notable methods is the Petrenko-Kritschenko piperidone synthesis , first described in the early 20th century.[3][4] This reaction, which predates the related Robinson-Schöpf tropinone synthesis by over a decade, involves the condensation of two equivalents of an aldehyde, an amine, and an acetonedicarboxylic acid ester to form the piperidin-4-one ring.[4]

Later, the Dieckmann condensation , an intramolecular Claisen condensation of a diester, emerged as a key strategy for forming the cyclic ketone.[5][6] This approach typically involves a multi-step sequence, starting with the Michael addition of an aniline to two equivalents of an acrylate ester, followed by cyclization and decarboxylation.[7]

The mid-20th century and beyond saw the development of more sophisticated methods. The aza-Diels-Alder reaction , a powerful tool for the construction of nitrogen-containing six-membered rings, was adapted for the synthesis of piperidin-4-ones.[8][9] This cycloaddition reaction, often catalyzed by Lewis acids, provides a convergent route to the piperidone core.

More recently, the advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of N-aryl piperidin-4-ones. The Ullmann condensation and the Buchwald-Hartwig amination have become powerful methods for the N-arylation of a pre-existing piperidin-4-one ring.[7][10] These reactions offer a broad substrate scope and milder reaction conditions compared to some of the classical methods.

Finally, reductive amination of a 4-piperidone with an aniline in the presence of a reducing agent is a widely used and operationally simple method for accessing N-aryl piperidin-4-amines, which can be precursors to or derivatives of the target ketones.[11][12]

Core Synthetic Strategies: A Comparative Overview

The synthesis of N-aryl piperidin-4-ones can be broadly categorized into two main approaches:

-

Ring Formation Reactions: These methods construct the piperidin-4-one ring from acyclic precursors.

-

N-Arylation Reactions: These methods introduce the aryl group onto a pre-existing piperidin-4-one scaffold.

The choice of strategy often depends on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis.

Classical Ring-Forming Syntheses

Petrenko-Kritschenko Piperidone Synthesis

This multicomponent reaction provides a direct route to symmetrically substituted 2,6-diaryl piperidin-4-ones.

Reaction Scheme:

Figure 1: Petrenko-Kritschenko Piperidone Synthesis.

Experimental Protocol:

A general procedure involves the condensation of an aromatic aldehyde, a primary amine (or ammonia), and a dialkyl acetonedicarboxylate in a suitable solvent, often an alcohol.[3][4]

-

Reactants: Aromatic aldehyde (2 eq.), Aniline (1 eq.), Diethyl acetonedicarboxylate (1 eq.)

-

Solvent: Ethanol

-

Conditions: The reactants are typically refluxed in ethanol.

-

Work-up: The product often crystallizes from the reaction mixture upon cooling and can be isolated by filtration.

Quantitative Data:

| Aryl Aldehyde | Amine | Yield (%) | Reference |

| Benzaldehyde | Aniline | ~70-80% | [4] |

| Substituted Benzaldehydes | Substituted Anilines | Variable | [13] |

Dieckmann Condensation Approach

This is a multi-step synthesis that is particularly useful for preparing N-aryl piperidin-4-ones that are not symmetrically substituted at the 2- and 6-positions.[5][7]

Workflow Diagram:

Figure 2: Workflow for Dieckmann Condensation Synthesis.

Experimental Protocol:

-

Michael Addition: Aniline is reacted with two equivalents of ethyl acrylate, often without a solvent or in a high-boiling solvent, to form the corresponding diester.[7]

-

Dieckmann Condensation: The diester is treated with a strong base, such as sodium ethoxide, in an inert solvent like toluene at reflux to effect intramolecular cyclization.[14][15]

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated by heating with an aqueous acid (e.g., HCl) to yield the N-aryl piperidin-4-one.[5]

Quantitative Data:

| Aniline Derivative | Base | Overall Yield (%) | Reference |

| Aniline | NaOEt | Poor to moderate | [7] |

| Substituted Anilines | NaH | 50-70% | [14] |

Modern Synthetic Methodologies

Aza-Diels-Alder Reaction

This cycloaddition reaction offers a convergent and often stereoselective route to substituted piperidin-4-ones.[8][9]

Reaction Scheme:

Figure 3: Aza-Diels-Alder Approach to N-Aryl Piperidin-4-ones.

Experimental Protocol:

An N-aryl imine is reacted with an electron-rich diene, such as a Danishefsky's diene, often in the presence of a Lewis acid catalyst. The resulting cycloadduct is then hydrolyzed to the piperidin-4-one.

-

Reactants: N-Aryl imine (1 eq.), Diene (e.g., Danishefsky's diene, 1.2 eq.)

-

Catalyst: Lewis Acid (e.g., ZnCl₂, BF₃·OEt₂)

-

Solvent: Dichloromethane or Toluene

-

Conditions: The reaction is typically run at low to ambient temperatures.

-

Work-up: The reaction is quenched, and the crude product is hydrolyzed with aqueous acid.

Quantitative Data:

| N-Aryl Imine | Diene | Catalyst | Yield (%) | Reference |

| N-Benzylideneaniline | Danishefsky's diene | ZnCl₂ | 70-90% | [8] |

| Various | Various | Various | 50-95% | [16] |

Ullmann Condensation / Buchwald-Hartwig Amination

These powerful cross-coupling reactions are used to form the N-aryl bond on a pre-existing 4-piperidone scaffold.[7][10]

Logical Relationship Diagram:

Figure 4: Comparison of Ullmann and Buchwald-Hartwig N-Arylation.

Experimental Protocol (Buchwald-Hartwig Amination):

-

Reactants: 4-Piperidone (1 eq.), Aryl halide (1.1 eq.)

-

Catalyst: Palladium source (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Ligand: Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

-

Base: Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)

-

Solvent: Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

-

Conditions: The reaction mixture is heated under an inert atmosphere.

-

Work-up: The reaction is quenched, and the product is isolated by extraction and purified by chromatography.

Quantitative Data (Buchwald-Hartwig Amination):

| Aryl Halide | Ligand | Base | Yield (%) | Reference |

| Bromobenzene | Xantphos | NaOt-Bu | >90% | [10] |

| 4-Chloroanisole | RuPhos | K₃PO₄ | 85% | [8] |

Reductive Amination

This is a straightforward and widely used method for the synthesis of N-aryl-4-aminopiperidines, which are closely related to and can be precursors for N-aryl-4-piperidones.[11][12]

Experimental Protocol:

-

Reactants: 4-Piperidone (1 eq.), Aniline (1.1 eq.)

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoboorohydride (NaBH₃CN)

-

Solvent: Dichloromethane or Methanol

-

Conditions: The reaction is typically carried out at room temperature.

-

Work-up: The reaction is quenched with an aqueous base, and the product is extracted and purified.

Quantitative Data:

| 4-Piperidone Derivative | Aniline Derivative | Reducing Agent | Yield (%) | Reference |

| N-Boc-4-piperidone | Aniline | NaBH(OAc)₃ | >90% | [11] |

| 1-Benzyl-4-piperidone | Aniline | NaBH₃CN | 85-95% | [12] |

Pharmacological Relevance and Signaling Pathways

N-aryl piperidin-4-one derivatives are privileged scaffolds in drug discovery due to their ability to interact with a variety of biological targets.[17][18] A prominent example is their role as precursors in the synthesis of potent opioid analgesics, such as fentanyl and its analogs.[5] These compounds primarily exert their effects by acting as agonists at the μ-opioid receptor, a G protein-coupled receptor (GPCR).

Simplified Signaling Pathway:

Figure 5: Simplified Signaling Pathway of μ-Opioid Receptor Agonists.

Activation of the μ-opioid receptor leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity, ultimately resulting in the analgesic and other physiological effects associated with these drugs.[19]

Conclusion

The synthesis of N-aryl piperidin-4-ones has a rich history, evolving from classical condensation reactions to highly efficient and versatile modern cross-coupling and multicomponent strategies. The choice of synthetic route is dictated by factors such as substrate availability, desired substitution patterns, and scalability. The continued importance of this scaffold in medicinal chemistry ensures that the development of novel and improved synthetic methodologies will remain an active area of research. This guide provides a foundational understanding of the key synthetic approaches, enabling researchers to make informed decisions in their own synthetic endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 3. synarchive.com [synarchive.com]

- 4. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. xray.uky.edu [xray.uky.edu]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. rsc.org [rsc.org]

- 9. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 14. scribd.com [scribd.com]

- 15. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. researchgate.net [researchgate.net]

- 17. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 1-(2-Fluorophenyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is based on available safety data for similar chemical structures. It is not a substitute for a formal Safety Data Sheet (SDS) specific to 1-(2-Fluorophenyl)piperidin-4-one. Always consult the specific SDS provided by the supplier before handling this chemical and perform a thorough risk assessment for your specific laboratory procedures.

Hazard Identification and Classification

This compound and its analogs are potent chemical compounds that require careful handling to minimize exposure risks. Based on data from structurally related compounds, this substance should be treated as hazardous.[1][2] The primary hazards include irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed.[1][2]

GHS Hazard Statements for Structurally Similar Compounds:

-

H302: Harmful if swallowed.[2]

Precautionary Statements:

-

Prevention: P261, P264, P270, P271, P280[1]

-

Response: P301+P310, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362+P364[1]

-

Storage: P403+P233, P405[1]

-

Disposal: P501[1]

Quantitative Data Summary

The following tables summarize key quantitative data extrapolated from related chemical compounds. This data should be used as a guideline for risk assessment.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂FNO | N/A |

| Appearance | Off-white to solid (Expected) | [3] |

| Water Solubility | Likely soluble | [1] |

| Reactivity | Vapors may form explosive mixtures with air. |

| Thermal Decomposition | Can lead to the release of irritating gases and vapors.[1] |[1] |

Table 2: Toxicological Information

| Metric | Value | Remarks | Source |

|---|---|---|---|

| Acute Oral Toxicity | Category 4 (Harmful if swallowed).[2] | Based on similar compounds.[2] | [2] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation).[2] | Based on similar compounds.[2] | [2] |

| Eye Damage/Irritation | Category 2 (Causes serious eye irritation).[2] | Based on similar compounds.[2] | [2] |

| STOT-Single Exposure | Category 3 (May cause respiratory irritation).[2] | Based on similar compounds.[2] |[2] |

Experimental Protocols: Safety and Handling

Adherence to strict experimental protocols is essential to ensure personnel safety and prevent environmental contamination.

Engineering Controls

-

Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory for all personnel handling this compound.[5] All disposable PPE should be considered hazardous waste.[5]

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[6] A face shield may be required for splash-prone procedures.[5]

-

Skin Protection:

-

Gloves: Wear disposable nitrile gloves; double-gloving is recommended.[5] Gloves must be inspected before use and changed frequently, especially if contaminated.[2]

-

Lab Coat/Gown: A long-sleeved lab coat or a disposable gown that closes in the back is required to prevent skin contact and contamination of personal clothing.[5]

-

-

Respiratory Protection: For operations that may generate significant dust or aerosols where a fume hood is not feasible, a properly fit-tested N95 respirator (or higher) is the minimum requirement.[5]

Safe Handling and Hygiene

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid the formation of dust and aerosols.[2]

-

Do not eat, drink, or smoke in laboratory areas.[1]

-

Wash hands thoroughly after handling the substance and before leaving the laboratory.

-

Immediately change any contaminated clothing.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Store locked up in an area accessible only to authorized personnel.

-

Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[4]

Disposal

-